molecular formula C16H20ClN3O B12715114 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- CAS No. 257891-58-0

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro-

Cat. No.: B12715114
CAS No.: 257891-58-0
M. Wt: 305.80 g/mol
InChI Key: FRCNLKVXRALXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- (referred to here as 9-Cl-TIBO) is a member of the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepinone (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was among the first NNRTIs discovered, with potent and selective activity against HIV-1 by binding to a hydrophobic pocket near the catalytic site of HIV-1 reverse transcriptase (RT) .

Properties

CAS No.

257891-58-0

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)

InChI Key

FRCNLKVXRALXMC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multiple steps, including the formation of the imidazo ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.

    Functional Group Interconversions: Introduction of the methyl, butenyl, and chloro groups through various organic reactions such as alkylation, halogenation, and reduction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.

    Reduction: Reduction reactions may be used to modify the imidazo ring or other functional groups.

    Substitution: Halogenation and other substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Anti-HIV Properties

The primary application of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is in the treatment of HIV. Research indicates that this compound inhibits the reverse transcriptase enzyme crucial for HIV replication. It binds at a non-nucleoside site on the enzyme, resulting in allosteric modulation of its activity. This mechanism allows it to potentially overcome resistance seen with traditional antiviral agents .

Key Findings:

  • Inhibition Mechanism: The compound exhibits uncompetitive inhibition regarding the template/primer during reverse transcription .
  • Selectivity: It selectively inhibits HIV-1 reverse transcriptase without affecting HIV-2 or other retroviruses .
  • In Vitro Efficacy: Studies have shown significant efficacy against various strains of HIV in vitro.

Synthesis and Derivatives

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves several key steps using reagents such as cyclopropylmethyl bromide and various catalysts. The synthesis pathways can yield various derivatives that may enhance biological activity or alter specificity against different viral targets.

Compound NameKey Differences
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thioneContains a thione group instead of a nitro group
8-bromo-Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-oneBrominated derivative potentially enhancing antiviral activity
6-(3-methyl-2-butenyl) derivativeDifferent substituent at the 6-position influencing pharmacokinetics

Case Studies and Research Insights

Several studies have focused on the therapeutic applications of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives:

  • TIBO Compounds: A series of tetrahydroimidazo(4,5,1-jk)[1,4]benzodiazepin-2(1H)-one derivatives known as TIBO compounds have been shown to completely suppress pro-viral DNA formation in acutely infected cells. PCR analysis confirmed their effectiveness against HIV replication .
  • Kinetic Studies: Kinetic analyses indicate that these compounds act through unique interactions with the reverse transcriptase enzyme of HIV-1. This specificity may lead to the development of targeted therapies with fewer side effects compared to broad-spectrum antivirals .

Mechanism of Action

The mechanism of action of benzodiazepine derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : A tricyclic imidazobenzodiazepine framework with a tetrahydro ring system.
  • Substituents :
    • A 5-methyl group stabilizes the conformation.
    • A 3-methyl-2-butenyl (prenyl) group at position 6 enhances hydrophobic interactions with RT.
    • A 9-chloro substitution improves binding affinity and antiviral potency .

Mechanism of Action:

9-Cl-TIBO inhibits HIV-1 RT by inducing conformational changes that disrupt the enzyme’s ability to polymerize viral DNA. It acts as a π-electron donor, interacting with aromatic residues (e.g., Tyr181, Tyr188) in the NNRTI-binding pocket .

Comparison with Similar Compounds

Structural Analogues within the TIBO Class

TIBO derivatives share the core imidazobenzodiazepine structure but differ in substituents, which critically influence activity:

Compound Substituents Key Modifications & Impact
9-Cl-TIBO 9-Cl, 6-(3-methyl-2-butenyl) High specificity for HIV-1 RT; IC₅₀ = 20–50 nM in MT-4 cells
TIBO R82913 9-H (unsubstituted), 6-(3-methyl-2-butenyl) Lower potency than 9-Cl-TIBO; IC₅₀ = 100–200 nM
LY73497 (PET derivative) Replaced urea ring with phenyl ethyl thiourea (PET) motif Retained RT inhibition but reduced metabolic stability
Etravirine (TMC125) Diarylpyrimidine scaffold Second-generation NNRTI with resilience to common resistance mutations (e.g., K103N)

Key Insight : The 9-chloro substitution in 9-Cl-TIBO enhances RT binding by 2–3 fold compared to unsubstituted TIBO derivatives, highlighting the role of electronegative groups in optimizing interactions with the hydrophobic pocket .

Potency and Selectivity

Compared to other early NNRTIs, 9-Cl-TIBO exhibits superior HIV-1 inhibition:

Compound IC₅₀ (nM) Selectivity Index (SI)* Resistance Mutations Affected
9-Cl-TIBO 20–50 >1,000 Y181C, K103N (moderate)
Nevirapine 100–200 500–800 Y181C, K103N (high)
Efavirenz 1–5 >10,000 K103N, V106A (high)
α-APA 50–100 200–400 Y181C, Y188L

*SI = ratio of cytotoxic concentration (CC₅₀) to antiviral IC₅₀.
Sources :

Critical Analysis : While 9-Cl-TIBO shows higher potency than nevirapine and α-APA, its susceptibility to resistance mutations (e.g., Y181C) limits clinical utility compared to later NNRTIs like efavirenz .

Resistance Profiles

NNRTIs face challenges from RT mutations that reduce binding affinity. 9-Cl-TIBO and analogs are particularly sensitive to:

  • Y181C : Disrupts π-stacking with the benzodiazepine core .
  • K103N : Stabilizes the RT "closed" conformation, reducing inhibitor access .

In contrast, etravirine and doravirine (third-generation NNRTIs) retain activity against these mutations due to flexible scaffolds that adapt to the mutated pocket .

Binding Mode and Molecular Interactions

Molecular dynamics simulations reveal distinct binding characteristics:

Compound Key Interactions with RT Binding Energy (kcal/mol)
9-Cl-TIBO π-π stacking with Tyr181, H-bond with Lys101 -10.2 ± 1.5
Nevirapine Van der Waals contacts with Pro236, π-stacking with Tyr188 -9.8 ± 1.3
Efavirenz H-bond with Lys103, hydrophobic contacts with Tyr318 -12.4 ± 1.8

Source :

9-Cl-TIBO’s prenyl group and chloro substitution optimize hydrophobic packing, but its rigid structure makes it less adaptable to RT conformational changes compared to efavirenz .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- is a member of the imidazo-benzodiazepine family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, particularly in antiviral and neuropharmacological contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C20H21ClN3O
Molar Mass 350.85 g/mol
CAS Number 131515-12-3

The unique features of its structure contribute to its biological activity. The presence of the imidazole ring and the benzodiazepine framework allows for specific interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Notably, it has been shown to inhibit the activity of HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The mechanism includes:

  • Enzyme Inhibition : The compound binds to the active site of RT, blocking the enzyme's function and preventing viral replication.
  • Selectivity : Variants of this compound have demonstrated high selectivity against HIV-1 while showing minimal cytotoxicity to host cells .

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent antiviral properties against HIV-1. For instance:

  • TIBO Derivatives : Tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one derivatives have been identified as effective inhibitors of HIV replication. One derivative, R86183, has shown IC50 values in the nanomolar range (0.3 to 30 nM) against HIV-1 strains .

Neuropharmacological Effects

The imidazo-benzodiazepine framework is also associated with central nervous system effects:

  • Sedative and Anxiolytic Properties : Similar compounds have been reported to exhibit sedative effects, which may be attributed to their ability to modulate GABAergic transmission in the brain . This suggests potential applications in treating anxiety disorders or sleep disturbances.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • In Vitro Studies on HIV Inhibition :
    • A study demonstrated that certain derivatives effectively inhibited HIV-1 replication in CD4+ T-cell lines, with selectivity profiles indicating minimal toxicity .
  • Neuropharmacological Screening :
    • Another investigation assessed the sedative effects of related benzodiazepines. The results indicated that structural modifications significantly influenced their hypnotic and anticonvulsant activities compared to standard reference drugs .

Q & A

Q. What are the common synthetic routes for this compound, and how are they validated?

The synthesis of imidazo-benzodiazepine derivatives typically involves palladium-catalyzed intramolecular C–H activation or multistep heterocyclic assembly. For example, palladium catalysts enable regioselective cyclization of precursor molecules, achieving moderate yields (~60–80%) with high purity . Validation includes spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity thresholds (>95%) .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z = 364 [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in solid-state structures .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} values in µM range).
  • Receptor binding : Radioligand displacement studies (e.g., GABAA_A receptor affinity via 3^3H-flunitrazepam competition) .
  • Enzyme inhibition : Fluorometric assays for kinase or protease activity.

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization strategies:

  • Catalyst tuning : Palladium/ligand systems (e.g., Pd(OAc)2_2/PPh3_3) improve cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions .
    Controlled experiments (e.g., Design of Experiments, DoE) statistically validate parameter impacts .

Q. How to resolve contradictions in pharmacological data (e.g., variable IC50_{50}50​ values)?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Isomerism : Chiral centers (e.g., at C5/C6) require enantiomeric separation (chiral HPLC) to isolate active forms .
  • Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in biological matrices .

Q. What methodologies assess its environmental fate and ecotoxicological risks?

Follow the INCHEMBIOL framework :

  • Abiotic studies : Hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).
  • Toxicity profiling : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition (OECD 201/202).

Q. How to profile impurities in synthesized batches?

Impurity analysis involves:

  • Reference standards : Use pharmacopeial-grade impurities (e.g., EP Impurity I/J) for HPLC calibration .
  • Forced degradation : Stress testing (acid/base, oxidation) identifies degradation pathways.
  • QbD approaches : Risk-based prioritization of critical impurities via ICH M7 guidelines .

Methodological Resources

3.1 Experimental design for dose-response studies
Adopt split-plot designs to control variability:

  • Main plots : Compound concentrations.
  • Subplots : Biological replicates (n ≥ 4).
  • Statistical analysis : ANOVA with post-hoc Tukey tests .

Q. Advanced spectral interpretation techniques

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • High-resolution MS (HRMS) : Differentiates isobaric impurities (e.g., Δm/z < 0.001).

Key Challenges and Mitigation Strategies

Challenge Mitigation References
Low synthetic yieldOptimize catalyst loading and reaction time
Chiral center racemizationUse chiral auxiliaries or enantioselective catalysts
Impurity co-elution in HPLCEmploy orthogonal methods (HILIC vs. RP-HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.